molecular formula C13H13NOS B7837180 1-[(4-Methylquinolin-2-yl)sulfanyl]acetone CAS No. 13896-85-0

1-[(4-Methylquinolin-2-yl)sulfanyl]acetone

Cat. No.: B7837180
CAS No.: 13896-85-0
M. Wt: 231.32 g/mol
InChI Key: CQXABJWPCYKQFA-UHFFFAOYSA-N
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Description

1-[(4-Methylquinolin-2-yl)sulfanyl]acetone is a chemical compound that belongs to the quinoline derivatives family. Quinolines are nitrogen-containing bicyclic compounds that are widely found in nature and have various applications in medicine, food, catalysts, dyes, materials, and electronics

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(4-Methylquinolin-2-yl)sulfanyl]acetone can be synthesized through various synthetic routes[_{{{CITATION{{{2{Synthesis of Hetarylquinolines from 2- { [ (4-Methylquinolin-2-yl ...](https://link.springer.com/article/10.1134/S1070428018090221). One common method involves the reaction of 4-methylquinoline with chloroacetic acid in the presence of a base such as sodium hydroxide[{{{CITATION{{{2{Synthesis of Hetarylquinolines from 2- { (4-Methylquinolin-2-yl .... The reaction typically proceeds under reflux conditions to ensure the completion of the reaction[{{{CITATION{{{_2{Synthesis of Hetarylquinolines from 2- { (4-Methylquinolin-2-yl ....

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors[_{{{CITATION{{{2{Synthesis of Hetarylquinolines from 2- { [ (4-Methylquinolin-2-yl ...](https://link.springer.com/article/10.1134/S1070428018090221). The choice of reactor depends on the desired scale and efficiency of the production process[{{{CITATION{{{_2{Synthesis of Hetarylquinolines from 2- { (4-Methylquinolin-2-yl ....

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Methylquinolin-2-yl)sulfanyl]acetone can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions[_{{{CITATION{{{_2{Synthesis of Hetarylquinolines from 2- { (4-Methylquinolin-2-yl ....

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound[_{{{CITATION{{{_2{Synthesis of Hetarylquinolines from 2- { (4-Methylquinolin-2-yl ....

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed for reduction reactions[_{{{CITATION{{{_2{Synthesis of Hetarylquinolines from 2- { (4-Methylquinolin-2-yl ....

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent[_{{{CITATION{{{_2{Synthesis of Hetarylquinolines from 2- { (4-Methylquinolin-2-yl ....

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound[_{{{CITATION{{{_2{Synthesis of Hetarylquinolines from 2- { (4-Methylquinolin-2-yl ....

Scientific Research Applications

1-[(4-Methylquinolin-2-yl)sulfanyl]acetone has several scientific research applications, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound may have potential biological activities, such as antimicrobial or antiviral properties.

  • Medicine: It could be explored for its therapeutic potential in treating various diseases.

  • Industry: Its derivatives can be used in the development of new materials, catalysts, and dyes.

Mechanism of Action

The mechanism by which 1-[(4-Methylquinolin-2-yl)sulfanyl]acetone exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

1-[(4-Methylquinolin-2-yl)sulfanyl]acetone can be compared with other quinoline derivatives, such as quinoline itself, 2-quinolinamine, and 4-methylquinoline

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Properties

IUPAC Name

1-(4-methylquinolin-2-yl)sulfanylpropan-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NOS/c1-9-7-13(16-8-10(2)15)14-12-6-4-3-5-11(9)12/h3-7H,8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXABJWPCYKQFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=CC=CC=C12)SCC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294943
Record name 1-[(4-methylquinolin-2-yl)sulfanyl]acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13896-85-0
Record name NSC98866
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98866
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-[(4-methylquinolin-2-yl)sulfanyl]acetone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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